molecular formula C10H10N2O4S B116556 5-Methylsulfonamido-indole-2-carboxylic acid CAS No. 150975-95-4

5-Methylsulfonamido-indole-2-carboxylic acid

Cat. No. B116556
M. Wt: 254.26 g/mol
InChI Key: AHXMYKDPQPQFMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indoles, including strategies that might encompass derivatives such as 5-Methylsulfonamido-indole-2-carboxylic acid, has been extensively explored . The sulfonamide analogs of indole usually referred to as sulfa medicines have recently been produced and exhibit strong antimicrobial actions .


Molecular Structure Analysis

The molecular formula of 5-Methylsulfonamido-indole-2-carboxylic acid is C10H10N2O4S . The average mass is 254.262 Da and the monoisotopic mass is 254.036133 Da .


Chemical Reactions Analysis

Indole and its derivatives are crucial in medicinal chemistry . Due to its physiological action, it has been gaining a lot of interest by exhibiting antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .


Physical And Chemical Properties Analysis

The molecular weight of 5-Methylsulfonamido-indole-2-carboxylic acid is 254.26 g/mol.

Scientific Research Applications

Indole Synthesis and Applications

Indoles are a foundational structure in medicinal chemistry, serving as core components in a myriad of therapeutic agents. The synthesis of indoles, including strategies that might encompass derivatives such as 5-Methylsulfonamido-indole-2-carboxylic acid, has been extensively explored. Taber and Tirunahari (2011) reviewed the classification of all indole syntheses, highlighting the diverse methodologies and their implications for drug development, including the potential for creating new compounds with significant biological activities Taber & Tirunahari, 2011.

Sulfonamide Applications

Sulfonamides possess broad bioactivity, ranging from antimicrobial to antitumor effects. Their incorporation into molecules, including potentially 5-Methylsulfonamido-indole-2-carboxylic acid, can impart significant therapeutic potential. Azevedo-Barbosa et al. (2020) discussed the versatile role of sulfonamides in drug development, emphasizing their antibacterial, antifungal, and antitumor properties. This highlights the potential of incorporating sulfonamide groups into compounds for enhanced bioactivity Azevedo-Barbosa et al., 2020.

Carboxylic Acids in Drug Synthesis

Carboxylic acids, including derivatives like 5-Methylsulfonamido-indole-2-carboxylic acid, are crucial in the synthesis of a wide range of drugs. Zhang et al. (2021) reviewed the application of levulinic acid, a key biomass-derived building block, in drug synthesis, emphasizing its versatility and potential for creating cost-effective and cleaner reactions. This underscores the importance of carboxylic acid functionalities in the development of pharmaceuticals, suggesting related applications for 5-Methylsulfonamido-indole-2-carboxylic acid Zhang et al., 2021.

Future Directions

The class of heterocyclic compounds exhibits a variety of pharmacological actions, long employed as an active ingredient in drug design and production . The goal of this work is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities and synthetic scheme from 2010 to 2023 . This review will help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .

properties

IUPAC Name

5-(methanesulfonamido)-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c1-17(15,16)12-7-2-3-8-6(4-7)5-9(11-8)10(13)14/h2-5,11-12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXMYKDPQPQFMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164668
Record name 5-Methylsulfonamido-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylsulfonamido-indole-2-carboxylic acid

CAS RN

150975-95-4
Record name 5-Methylsulfonamido-indole-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150975954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylsulfonamido-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYLSULFONAMIDO-INDOLE-2-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8EC5NG7Z5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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